molecular formula C20H20ClFN6O2 B2924686 1-(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(2-fluorophenoxy)ethanone CAS No. 1049385-74-1

1-(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(2-fluorophenoxy)ethanone

Cat. No.: B2924686
CAS No.: 1049385-74-1
M. Wt: 430.87
InChI Key: VEORSOBUDFFCCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(2-fluorophenoxy)ethanone is an organic compound featuring a tetrazole ring, chlorophenyl, piperazine, and fluorophenoxy groups. This unique molecular structure presents opportunities for various chemical reactions and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Step 1: The synthesis starts with the preparation of the tetrazole ring, usually through cyclization of 4-chlorobenzylamine with sodium azide under acidic conditions.

  • Step 2: The piperazine moiety is introduced via nucleophilic substitution, involving 1-chloromethyl-4-chlorophenyl-tetrazole and piperazine.

  • Step 3: The final step attaches the fluorophenoxyethanone group through an etherification reaction, often under basic conditions to yield the target compound.

Industrial Production Methods

In industrial settings, the process involves large-scale reactors, precise control of temperature and pressure, and rigorous purification steps, often through crystallization or chromatography to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo oxidation, particularly at the piperazine and phenyl rings, leading to the formation of hydroxylated derivatives.

  • Reduction: Reduction reactions might target the ketone group, producing secondary alcohols.

  • Substitution: Substitution reactions, such as nucleophilic aromatic substitution, occur primarily at the chlorophenyl and fluorophenoxy rings.

Common Reagents and Conditions

  • Oxidation: Hydrogen peroxide or KMnO₄ in acidic medium.

  • Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under anhydrous conditions.

  • Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The reactions lead to various derivatives that are potentially useful for further chemical modifications or biological testing.

Scientific Research Applications

1-(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(2-fluorophenoxy)ethanone finds applications across multiple fields:

  • Chemistry: Utilized as an intermediate in the synthesis of more complex molecules.

  • Biology: Studies explore its potential as a receptor ligand or enzyme inhibitor.

  • Medicine: Investigated for its potential therapeutic effects, particularly in fields like oncology or neurology.

  • Industry: Its structural motif is valuable in developing new materials with specific properties.

Mechanism of Action

The compound's biological effects arise from its interaction with molecular targets:

  • Molecular Targets: Binds to specific receptors or enzymes, modulating their activity.

  • Pathways Involved: Interferes with signal transduction pathways, leading to alterations in cellular processes like proliferation, apoptosis, or metabolism.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chlorophenyl)piperazine: Shares the piperazine and chlorophenyl groups but lacks the tetrazole ring.

  • 2-Fluorophenoxyethanone: Contains the fluorophenoxy and ethanone groups, yet without the piperazine linkage.

  • Tetrazole-based Compounds: Similar in having the tetrazole ring but differ in substituents attached.

Uniqueness

The unique combination of tetrazole, chlorophenyl, piperazine, and fluorophenoxy groups in 1-(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(2-fluorophenoxy)ethanone provides a distinct set of chemical properties and biological activities not observed in structurally simpler analogs.

This compound offers vast potential in both chemical synthesis and biomedical research, thanks to its multifaceted reactivity and biological interactions.

Properties

IUPAC Name

1-[4-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-2-(2-fluorophenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClFN6O2/c21-15-5-7-16(8-6-15)28-19(23-24-25-28)13-26-9-11-27(12-10-26)20(29)14-30-18-4-2-1-3-17(18)22/h1-8H,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEORSOBUDFFCCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NN=NN2C3=CC=C(C=C3)Cl)C(=O)COC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClFN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.